molecular formula C13H19NO3 B14837385 2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine

2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine

Cat. No.: B14837385
M. Wt: 237.29 g/mol
InChI Key: KWYKWWNGOUQAEW-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine is a chemical compound with the molecular formula C13H19NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine typically involves the use of pyridine as the starting material. The synthetic route may include steps such as alkylation, cyclopropanation, and methoxylation. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions. For example, tert-butyl alcohol and cyclopropyl bromide can be used in the presence of a base to introduce the tert-butoxy and cyclopropoxy groups, respectively.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially or fully reduced pyridine rings.

Scientific Research Applications

2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butoxy-4-cyclopropoxy-3-methoxypyridine
  • 4-Tert-butoxy-3-cyclopropoxy-2-methoxypyridine

Uniqueness

2-Tert-butoxy-3-cyclopropoxy-4-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12-11(16-9-5-6-9)10(15-4)7-8-14-12/h7-9H,5-6H2,1-4H3

InChI Key

KWYKWWNGOUQAEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1OC2CC2)OC

Origin of Product

United States

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